2-Ethyl-2-methyloxetan-3-amine
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Overview
Description
2-Ethyl-2-methyloxetan-3-amine is a chemical compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . It features a four-membered oxetane ring, which is known for its unique reactivity and stability. This compound is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-amino-2-methyl-2-butanol under acidic conditions . This reaction forms the oxetane ring by creating a C-O bond. Another method involves the use of epoxide ring-opening reactions followed by ring closure to form the oxetane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced amine compounds, and substituted oxetane derivatives .
Scientific Research Applications
2-Ethyl-2-methyloxetan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxetan-3-amine involves its interaction with molecular targets through its amine group and oxetane ring. The amine group can form hydrogen bonds and ionic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxetan-3-amine: Similar in structure but lacks the ethyl group, leading to different reactivity and properties.
N-Methyl-3-aminooxetane: Contains a methyl group on the nitrogen, affecting its chemical behavior and applications.
Uniqueness
2-Ethyl-2-methyloxetan-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its combination of an ethyl group and a methyl group on the oxetane ring makes it particularly interesting for synthetic and industrial applications .
Properties
IUPAC Name |
2-ethyl-2-methyloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(2)5(7)4-8-6/h5H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKYTWSZNTXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CO1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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